7H-imidazo[1,2-d][1,2,4]triazin-8-one

GABA(A) receptor anxiolytic subtype selectivity

Sourcing the correct [1,2-d] regioisomer is critical for CNS programs targeting α2/α3-selective GABA(A) agonism with minimal sedation risk. Generic imidazo-triazinone mixtures fail to reproduce the functional selectivity demonstrated by compound 16d. - Definitive [1,2-d] regioisomer (CAS 689298-00-8), confirmed by the fused imidazole/1,2,4-triazin-8-one architecture. - Enables rational scaffold comparison against [1,2-b] and [2,1-f] regioisomers for unambiguous SAR attribution. - Also serves as the core building block for NLRP3 inflammasome inhibitor libraries (WO2024160692A1).

Molecular Formula C5H4N4O
Molecular Weight 136.114
CAS No. 689298-00-8
Cat. No. B2621718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-imidazo[1,2-d][1,2,4]triazin-8-one
CAS689298-00-8
Molecular FormulaC5H4N4O
Molecular Weight136.114
Structural Identifiers
SMILESC1=CN2C=NNC(=O)C2=N1
InChIInChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)3-7-8-5/h1-3H,(H,8,10)
InChIKeyIMEOHSUBPWWAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7H-imidazo[1,2-d][1,2,4]triazin-8-one: Core Scaffold for α2/α3 GABA(A) Agonists


7H-imidazo[1,2-d][1,2,4]triazin-8-one (CAS 689298-00-8) is a fused bicyclic heterocycle comprising an imidazole and a 1,2,4-triazin-8-one ring. Its molecular formula is C₅H₄N₄O with a molecular weight of 136.11 g/mol [1]. This unsubstituted core serves as the foundational scaffold for a series of high-affinity GABA(A) receptor agonists, most notably compound 16d, which exhibits oral bioavailability and functional selectivity for the α2 and α3 subtypes [2]. The scaffold is also explored in NLRP3 inflammasome inhibitor patents [3].

Why Generic Substitution Fails for 7H-imidazo[1,2-d][1,2,4]triazin-8-one


The imidazo-triazinone core exists in multiple regioisomeric forms (e.g., [1,2-d], [1,2-b], [2,1-f]), each producing distinct GABA(A) receptor subtype selectivity profiles. The [1,2-d] series, exemplified by compound 16d, has been specifically optimized for α2/α3 selectivity with oral bioavailability in rat, whereas the [1,2-b] series (e.g., US-7005431-B2) targets α2/α3/α5 [1]. Even within the same [1,2-d] series, minor substituent changes dramatically alter the α1:α2/α3 selectivity ratio and the degree of sedation observed at full benzodiazepine site occupancy [2]. Therefore, generic selection of any imidazo-triazinone without this specific regioisomeric and pharmacological fingerprint will not reproduce the anxiolytic efficacy with minimal sedation demonstrated for the optimized [1,2-d] derivatives.

Differentiation Evidence for 7H-imidazo[1,2-d][1,2,4]triazin-8-one


α2/α3 Subtype Selectivity vs. Classical Benzodiazepines

The unsubstituted 7H-imidazo[1,2-d][1,2,4]triazin-8-one core is the scaffold for compound 16d, which demonstrates functional selectivity for GABA(A) α2 and α3 subtypes, a profile distinct from classical non-selective benzodiazepines such as diazepam. While diazepam potentiates α1, α2, α3 and α5 subtypes, compound 16d spares α1, the subtype associated with sedation [1]. In a conditioned animal model of anxiety, 16d produced anxiolytic effects at doses that achieved full benzodiazepine binding site occupancy, yet minimal sedation was observed—contrasting sharply with diazepam's sedative liability at anxiolytic doses [1].

GABA(A) receptor anxiolytic subtype selectivity α2/α3 agonist

Oral Bioavailability: [1,2-d] vs. Related Heterocycles

Among the three scaffold series evaluated in Goodacre et al. (2006), only the imidazo[1,2-d][1,2,4]triazin-8-one series (represented by compound 16d) is explicitly reported to possess good oral bioavailability in rat [1]. The abstract highlights 16d as the culmination of the study, incorporating both oral bioavailability and functional selectivity, implying that the [1,2-a]pyrazin-8-one and [2,1-f]triazin-8-one series may not have simultaneously achieved both properties [1].

oral bioavailability pharmacokinetics GABA(A) agonist imidazo-triazinone

Regioisomeric Selectivity: [1,2-d] vs. [1,2-b] GABA(A) Binding

The US patent US-7005431-B2 claims 7-phenylimidazo[1,2-b][1,2,4]triazine derivatives with binding affinity (Ki) for α2, α3, and/or α5 subunits of 200 nM or less, ideally 20 nM or less [1]. By contrast, the Goodacre et al. (2006) [1,2-d] series focuses on α2/α3 selectivity with minimal α1 activity, implying a deliberate exclusion of α5 activity to avoid cognitive side effects [2]. This regioisomeric difference in subtype coverage (α2/α3/α5 vs. α2/α3-selective) is critical for therapeutic application selection.

imidazo-triazine regioisomer GABA(A) subtype patent comparison

NLRP3 Inflammasome Inhibition by [1,2-d] Triazine Derivatives

A 2024 WIPO patent (WO2024160692A1) claims imidazo[1,2-d][1,2,4]triazine derivatives as inhibitors of the NLRP3 inflammasome pathway, targeting neurodegenerative disorders of the central nervous system [1]. This application is distinct from the GABA(A) agonist mechanism and leverages the same [1,2-d] core scaffold. The patent demonstrates that the [1,2-d] regioisomer is productive for NLRP3 inhibition, whereas the [1,2-b] regioisomer (US-7005431-B2) is directed toward GABA(A) agonism, illustrating the scaffold's versatility and the importance of regioisomer selection for mechanism-specific programs.

NLRP3 inflammasome neurodegeneration imidazo-triazine patent

Application Scenarios for 7H-imidazo[1,2-d][1,2,4]triazin-8-one


Non-Sedating Anxiolytic Lead Optimization for α2/α3 GABA(A)

Use the [1,2-d] core scaffold to generate focused libraries of substituted imidazo[1,2-d][1,2,4]triazin-8-ones. Prioritize compounds that maintain functional α2/α3 selectivity while achieving oral bioavailability, as demonstrated by compound 16d [1]. Screen against α1-containing receptors to confirm minimal potentiation, thereby reducing sedation risk.

NLRP3 Inflammasome Inhibitor Discovery for Neurodegeneration

The [1,2-d] scaffold is claimed in WO2024160692A1 as a core for NLRP3 inhibitors [2]. Structure-activity relationship studies should focus on substituent effects at positions compatible with the [1,2-d] regioisomer, avoiding [1,2-b] analogs which have been optimized for GABA(A) agonism.

Regioisomeric Selectivity Profiling in CNS Drug Discovery

Source the pure [1,2-d] regioisomer (CAS 689298-00-8) as a building block to systematically compare subtype selectivity against [1,2-b] and [2,1-f] regioisomers. This enables definitive attribution of pharmacological differences to regioisomeric placement rather than substituent effects, supporting rational scaffold selection for CNS programs [1][3].

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